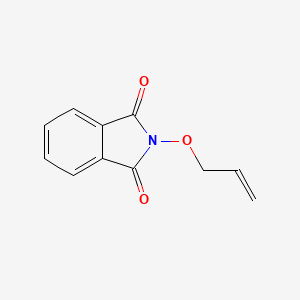

N-Allyloxyphthalimide

Overview

Description

N-Allyloxyphthalimide: is an organic compound with the molecular formula C11H9NO3. It is known for its use in various chemical reactions and applications due to its unique structure, which includes an allyloxy group attached to a phthalimide core .

Preparation Methods

Electrochemical Synthesis via Allylic C–O Coupling

Electrochemical methods have emerged as a sustainable approach for synthesizing N-allyloxyphthalimides, leveraging controlled redox reactions to minimize waste and enhance selectivity.

Substrate Scope and Limitations

The method accommodates diverse alkenes, including cyclic and acyclic variants (Table 2). Cyclohexene derivatives exhibited the highest yields (79%), while sterically hindered alkenes (e.g., norbornene) showed reduced efficiency (53%).

Table 2: Substrate Scope for Electrochemical Synthesis

| Alkene Substrate | Product Yield (%) |

|---|---|

| Cyclohexene | 79 |

| 1-Methylcyclohexene | 68 |

| Norbornene | 53 |

| α-Pinene | 61 |

Traditional Chemical Synthesis Routes

Conventional methods rely on nucleophilic substitution or condensation reactions, often requiring stoichiometric reagents and elevated temperatures.

Mitsunobu Reaction for N-Allylation

The Mitsunobu reaction enables the introduction of allyloxy groups via diazodicarboxylate-mediated coupling. A patented process combines phthalimide derivatives with allyl alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). Key steps include:

- Cooling the reaction mixture to 0–5°C to mitigate exothermic effects.

- Maintaining temperatures below 25°C during DEAD addition to prevent side reactions.

Yields for this method remain unreported in accessible literature, though analogous phthalimide alkylations typically achieve 60–85% efficiency.

Condensation with Allylamines

Phthalic anhydride reacts with allylamines under acidic or basic conditions to form N-allyloxyphthalimides. Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating phthalic anhydride with allylamine in dimethylformamide (DMF) at 600 W for 4.5 minutes yielded 95% product.

Table 3: Solvent Effects on Condensation Reactions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CH₂Cl₂ | 20 | 8 | 58 |

| Ethanol | Reflux | 10 | 72 |

| DMF (MW) | 100 | 0.08 | 95 |

MW = microwave irradiation

Mechanistic Insights and Byproduct Formation

Both electrochemical and traditional routes produce byproducts requiring careful control:

- C–N Coupling : Electrochemical methods generate minor amounts (8–15%) of C–N coupled products, attributed to competing recombination pathways.

- Dibenzyl Ethers : Oxidative coupling of benzyl alcohols in traditional syntheses yields ether byproducts (up to 5.1% selectivity).

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Parameter | Electrochemical | Mitsunobu | Condensation |

|---|---|---|---|

| Yield (%) | 53–79 | 60–85 | 58–95 |

| Reaction Time | 35–44 min | 2–4 h | 0.08–10 h |

| Solvent Toxicity | Moderate (CH₃CN) | High (THF) | Low (Ethanol) |

| Byproduct Formation | 8–15% | <5% | <5% |

Industrial Scalability and Environmental Impact

Electrochemical synthesis offers advantages for green chemistry:

- Faradaic Efficiency : 78% efficiency reduces energy waste.

- Catalyst Recycling : Carbon felt anodes demonstrate reusability over five cycles with <10% yield loss.

In contrast, traditional methods generate stoichiometric phosphine oxides (Mitsunobu) or require high-boiling solvents (DMF), complicating waste management.

Chemical Reactions Analysis

Types of Reactions: : N-Allyloxyphthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: It can participate in substitution reactions where the allyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phthalimides .

Scientific Research Applications

Electrochemical Reaction Conditions

- Reagents : Alkenes (e.g., cyclohexene, hex-1-ene) and N-hydroxyphthalimide.

- Electrochemical Setup : Undivided cell with a carbon felt anode and platinum cathode.

- Yields : Varying from 53% to 79% based on specific alkenes used.

Functionalization Applications

N-Allyloxyphthalimide serves as a versatile intermediate in organic synthesis, particularly in the development of more complex organic molecules. Its ability to participate in various coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Key Functionalization Reactions

- C–O Coupling : The reaction exploits the dual reactivity of the phthalimide-N-oxyl radical, which acts both as a hydrogen atom transfer mediator and a coupling partner .

- Regioselectivity : The process demonstrates regioselectivity, producing pairs of isomeric products depending on the structure of the alkene used .

Case Study 1: Synthesis Optimization

A study by Stahl et al. investigated the electrochemical C–H functionalization of alkyl arenes using N-hydroxyphthalimide. This work highlighted how varying electrochemical parameters could enhance product selectivity and yield, demonstrating the compound's utility in fine-tuning reaction conditions for desired outcomes .

Case Study 2: Pharmaceutical Applications

Research has indicated that derivatives of phthalimides, including this compound, exhibit bioactive properties. For instance, anti-inflammatory efficacy was noted in studies involving dextran sulfate sodium-induced colitis in rats, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings

The applications of this compound span across various domains in organic chemistry and materials science. Its role as an intermediate in electrochemical reactions not only facilitates the synthesis of complex organic compounds but also opens avenues for pharmaceutical development.

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex molecules | Achieves moderate to good yields (53%-79%) |

| Electrochemistry | Mediates C–O coupling reactions | Selective functionalization without deep oxidation |

| Pharmaceutical Research | Exhibits anti-inflammatory properties | Effective in animal models for colitis treatment |

Mechanism of Action

The mechanism by which N-Allyloxyphthalimide exerts its effects involves its ability to participate in radical-based transformations. It can undergo reductive decarboxylative fragmentation to provide substrate radicals capable of engaging in diverse transformations . This versatility makes it a valuable compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

N-Hydroxyphthalimide: Known for its use as a catalyst in oxidation reactions.

N-Alkylphthalimides: Used in various radical-based transformations.

Uniqueness: : N-Allyloxyphthalimide is unique due to its allyloxy group, which imparts specific reactivity and properties that are not present in other similar compounds. This makes it particularly useful in certain chemical reactions and applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry and industry. Its unique structure and reactivity make it a valuable tool in various chemical processes, and ongoing research continues to explore its potential in other fields.

Biological Activity

N-Allyloxyphthalimide is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Overview of Phthalimide Derivatives

Phthalimides are a class of organic compounds characterized by their bicyclic structure, which includes an imide functional group. The biological activity of phthalimide derivatives, including this compound, is influenced by structural modifications such as alkyl or alkyloxy substitutions. These modifications can enhance their therapeutic potential against various diseases.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. A study evaluated a series of phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Among these, this compound demonstrated potent inhibitory effects on inducible nitric oxide synthase (iNOS) expression and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The compound's mechanism involves down-regulating the Toll-like receptor 4 (TLR4) signaling pathway, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Phthalimides, including this compound, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies using agar-well diffusion methods revealed that this compound derivatives possess substantial antibacterial properties, with notable zones of inhibition and low minimum inhibitory concentrations (MICs) . The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

Research indicates that phthalimides can also exhibit anticancer properties. In particular, this compound has been investigated for its effects on cancer cell lines. Studies suggest that phthalimides can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of tumor growth .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related phthalimide derivatives:

Case Studies

- Anti-inflammatory Efficacy : A study conducted on rats with dextran sulfate sodium-induced colitis showed that N-alkyl substituted phthalimides reduced inflammation significantly, suggesting their therapeutic potential in inflammatory bowel diseases .

- Antimicrobial Screening : In a comparative study of various phthalimide derivatives against Gram-positive and Gram-negative bacteria, this compound displayed superior antibacterial activity compared to traditional antibiotics, indicating its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Allyloxyphthalimide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves cross dehydrogenative coupling (CDC) reactions using hypervalent iodine reagents like phenyliodine diacetate (PIDA). Key parameters to optimize include solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (20–80°C), and catalyst loading (1–5 mol%). For reproducibility, ensure strict anhydrous conditions and monitor reaction progress via TLC or HPLC. Detailed protocols are available in studies employing PIDA-mediated CDC reactions .

- Characterization : Confirmation of product identity requires -NMR (e.g., allyl protons at δ 4.8–5.2 ppm), -NMR, and HRMS. Purity should be validated using HPLC (≥95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze allyloxy protons (-NMR) and carbonyl carbons (-NMR) to confirm substitution patterns.

- Infrared Spectroscopy (IR) : Look for phthalimide C=O stretches (~1770 cm) and allyl C-O-C vibrations (~1250 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Supplementary materials should include raw spectral data and calibration curves for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify variables causing discrepancies, such as substrate purity, solvent grade, or reaction time. Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) and validate results using independent analytical methods (e.g., -NMR vs. HPLC). Meta-analyses of yield data can identify outliers and systemic biases .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and free energy profiles for CDC reactions. Compare computed IR spectra with experimental data to validate intermediates. Molecular dynamics simulations (e.g., using Gaussian or ORCA) may elucidate solvent effects on reaction pathways. Reference prior mechanistic studies on hypervalent iodine reagents for benchmarking .

Q. How should researchers design experiments to analyze the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.

- Analytical Endpoints : Monitor degradation via HPLC for byproducts (e.g., phthalic anhydride) and quantify remaining parent compound.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions and establish shelf-life predictions. Follow NIH guidelines for experimental rigor .

Q. Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Include exact molar ratios, solvent batch numbers, and equipment specifications (e.g., NMR spectrometer frequency).

- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (if applicable).

- Ethical Reporting : Disclose failed attempts and unoptimized conditions to avoid publication bias. Adhere to Beilstein Journal guidelines for supplementary data organization .

Q. How can researchers address conflicting biological activity data for this compound derivatives?

- Methodological Answer : Perform dose-response assays (e.g., IC determinations) across multiple cell lines or enzymatic systems. Use blinded analyses to minimize bias. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric). Reference prior studies on analogous phthalimide derivatives to contextualize findings .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., allyl bromide).

- Waste Disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines.

Safety data sheets for related allyl compounds (e.g., allyl chloride) provide additional hazard context .

Properties

IUPAC Name |

2-prop-2-enoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKREICBUWCANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377542 | |

| Record name | N-Allyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39020-79-6 | |

| Record name | N-Allyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyloxyphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.